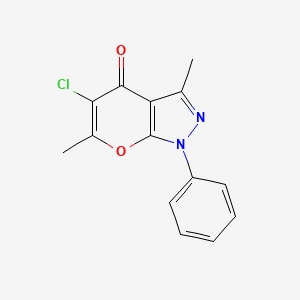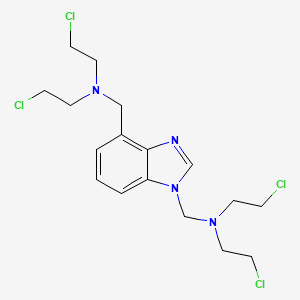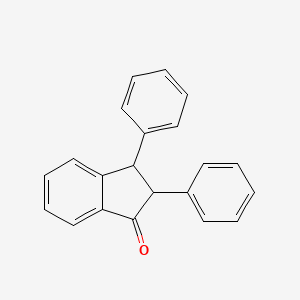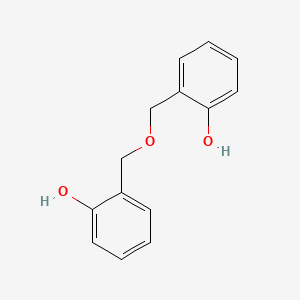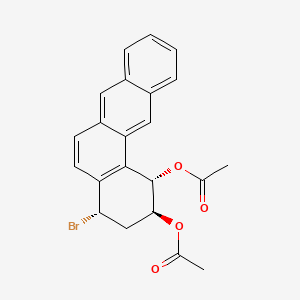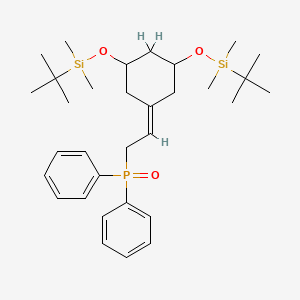
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of various functional groups, including a benzo(b)thienyl group, makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl- typically involves multi-step organic reactions. The starting materials might include phenyl-substituted amines, benzo(b)thiophene derivatives, and other organic reagents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spiro linkage through cyclization.
Substitution Reactions: Introduction of the benzo(b)thienyl group through nucleophilic substitution.
Methylation: Addition of the methyl group using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. Detailed studies on its mechanism of action may reveal its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and functional groups.
Benzo(b)thiophene derivatives: Compounds containing the benzo(b)thiophene moiety.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl- lies in its specific combination of functional groups and spiro linkage, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
102395-50-6 |
|---|---|
Fórmula molecular |
C24H27N3OS |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
8-[2-(1-benzothiophen-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H27N3OS/c1-25-18-27(20-7-3-2-4-8-20)24(23(25)28)12-15-26(16-13-24)14-11-19-17-29-22-10-6-5-9-21(19)22/h2-10,17H,11-16,18H2,1H3 |
Clave InChI |
PVBDZWYNCUYEBK-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2(C1=O)CCN(CC2)CCC3=CSC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
